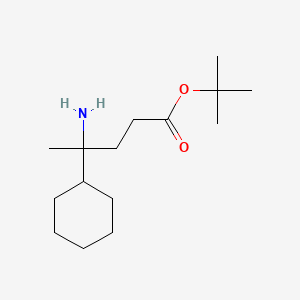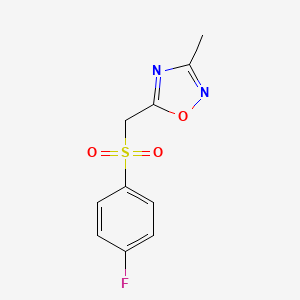
5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole is a compound of interest in various fields of chemistry and biology This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 4-fluorobenzyl chloride with sodium sulfinylmethane followed by cyclization with nitrile oxides. The reaction conditions often include the use of polar solvents such as ethanol or dimethyl sulfoxide (DMSO) and bases like potassium tert-butoxide (KOtBu) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism by which 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole exerts its effects involves the interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes, disrupting their function and leading to bacterial cell death.
Pathways Involved: It interferes with the synthesis of bacterial cell walls and inhibits the production of essential proteins.
Comparison with Similar Compounds
Similar Compounds
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide: This compound shares the 4-fluorophenyl and sulfonyl groups but has a different core structure.
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: Similar in structure but with a different substitution pattern on the oxadiazole ring.
Uniqueness
5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H9FN2O3S |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)sulfonylmethyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H9FN2O3S/c1-7-12-10(16-13-7)6-17(14,15)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 |
InChI Key |
PLVCAAHEXJPKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


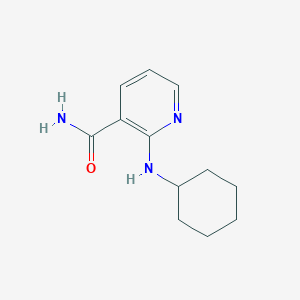
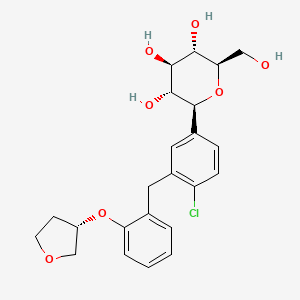
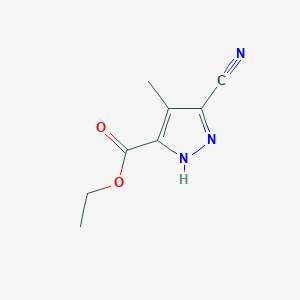

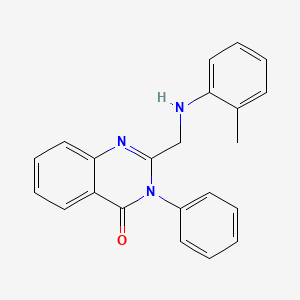
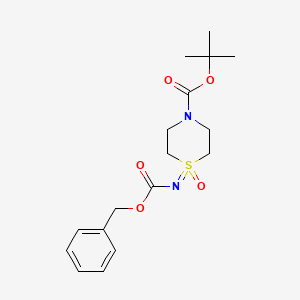
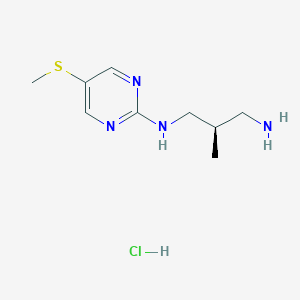
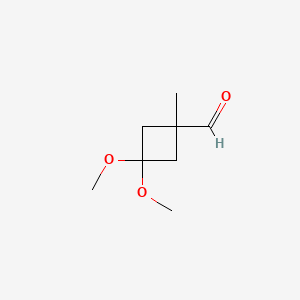
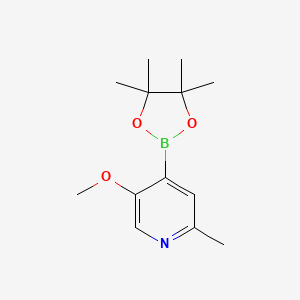
![(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)

![n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide](/img/structure/B14900527.png)
![(1R)-1-[2-(difluoromethoxy)-5-fluorophenyl]ethanamine](/img/structure/B14900535.png)
